MAGE-3 Antigen (167-176) (human)

Beschreibung

BenchChem offers high-quality MAGE-3 Antigen (167-176) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MAGE-3 Antigen (167-176) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

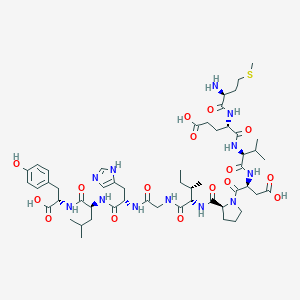

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBFQUYJNDCWOK-PCTHOLPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H80N12O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the MAGE-A3 (167-176) Human Peptide: An Immunotherapeutic Target

This technical guide provides an in-depth overview of the MAGE-A3 (167-176) human peptide, a significant antigen in cancer immunotherapy. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, immunogenicity, and the methodologies used for its study.

Peptide Core Data

The MAGE-A3 protein is a member of the melanoma-associated antigen (MAGE) family. These proteins are considered cancer-testis antigens, meaning their expression is primarily restricted to tumor cells and male germ cells. This tumor-specific expression makes them attractive targets for cancer vaccines and T-cell based immunotherapies.[1][2] The peptide derived from the 167-176 amino acid region of the MAGE-A3 protein is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs).

Two related sequences are frequently referenced in the literature: a 10-mer and a 9-mer peptide.

| Feature | Details |

| Protein | Melanoma-associated antigen 3 (MAGE-A3) |

| Peptide Region | Amino acids 167-176 |

| 10-mer Sequence | H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (MEVDPIGHLY)[3][4][5] |

| 9-mer Sequence | H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (EVDPIGHLY) (aa 168-176)[6][7][8] |

| Molecular Formula (10-mer) | C53H80N12O16S[4][9] |

| Molecular Weight (10-mer) | 1173.36 g/mol [4][5] |

Immunogenicity and HLA Restriction

The MAGE-A3 (167-176) peptide is presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, now more commonly referred to as Human Leukocyte Antigen (HLA) class I molecules. Recognition of the peptide-HLA complex by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes can trigger an anti-tumor immune response.

This peptide is known to be promiscuous, binding to several different HLA alleles, which broadens its potential applicability across a diverse patient population.

| HLA Allele | Peptide Sequence | Role |

| HLA-A0101 | EVDPIGHLY (168-176) | A primary restricting allele; this peptide-HLA combination has been a target in numerous clinical vaccination trials.[1][2][6][7][10] |

| HLA-B44 | MEVDPIGHLY (167-176) | The 10-mer peptide shows strong binding to HLA-B44 and can stimulate CTLs that recognize MAGE-A3-expressing tumor cells.[11] |

| HLA-B3501 | EVDPIGHLY (168-176) | The 9-mer peptide is recognized by CTLs in the context of HLA-B3501.[6] |

| HLA-B*1801 | MEVDPIGHLY (167-176) | This peptide is recognized by specific cytotoxic T lymphocytes.[2] |

Quantitative T-Cell Response Data

The immunogenicity of the MAGE-A3 peptide has been quantified in various studies, measuring the frequency of specific T-cells in patients and the functional avidity of these cells.

| Parameter | Value | Context | Source |

| CTL Precursor Frequency | 10⁻⁶ to 10⁻⁵ of CD8+ T-cells | In blood of melanoma patients after vaccination with MAGE-A3.A1 peptide. | [2] |

| CTL Precursor Frequency | 10⁻⁵ to 10⁻³ of CD8+ T-cells | In blood of melanoma patients showing tumor regression after vaccination with peptide-pulsed Dendritic Cells. | [2] |

| CTL Functional Avidity (EC₅₀) | 0.03 nmol/L | Lysis of target cells by a CTL clone recognizing MAGE-A3 (168-176) on HLA-B35. | [2] |

| CTL Functional Avidity (EC₅₀) | 133 nmol/L (mean) | Lysis of target cells by anti-MAGE-A3.A1 CTL clones. | [2] |

Key Experimental Protocols

The study of the MAGE-A3 (167-176) peptide involves a range of immunological assays to determine its binding to HLA molecules, its ability to stimulate T-cells, and the capacity of those T-cells to kill tumor cells.

HLA-A1 Peptide Binding Assay (T2 Stabilization Assay)

This assay measures the ability of a peptide to bind to and stabilize empty HLA-A1 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of HLA class I.

Methodology:

-

Cell Culture: Culture T2 cells (human T-B cell hybrid) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.

-

Peptide Incubation: Resuspend T2 cells at 1 x 10⁶ cells/mL in serum-free RPMI medium.

-

Plate Preparation: Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.

-

Peptide Addition: Add the MAGE-A3 (167-176) peptide at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a known HLA-A1 binding peptide as a positive control and an irrelevant peptide as a negative control.

-

Incubation: Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO₂ incubator. Some protocols use a lower temperature (26°C) for the initial hours to promote peptide loading.

-

Staining: Wash the cells twice with cold FACS buffer (PBS with 2% FBS). Stain the cells with a FITC- or PE-conjugated anti-HLA-A1 monoclonal antibody for 30 minutes at 4°C.

-

Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.

-

Analysis: The level of HLA-A1 stabilization is proportional to the Mean Fluorescence Intensity (MFI). Calculate the fluorescence index or the concentration of peptide required for half-maximal stabilization.

ELISpot Assay for IFN-γ Release

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of peptide-specific, cytokine-secreting T-cells.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for 1-2 hours at room temperature.

-

Cell Plating: Add responder cells (Peripheral Blood Mononuclear Cells - PBMCs, or isolated CD8+ T-cells) to the wells.

-

Stimulation: Add the MAGE-A3 (167-176) peptide at a final concentration of 1-10 µg/mL. Antigen-presenting cells (APCs), such as dendritic cells or T2 cells pulsed with the peptide, can also be used as stimulators.

-

Controls: Include wells with responder cells alone (negative control) and cells stimulated with a mitogen like Phytohaemagglutinin (PHA) (positive control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Lyse the cells and wash the plate thoroughly with PBS containing 0.05% Tween-20. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours.

-

Signal Development: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). After another incubation and wash, add the substrate (e.g., BCIP/NBT).

-

Analysis: Stop the reaction by washing with water once spots have developed. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This classic assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting the MAGE-A3 peptide.

Methodology:

-

Target Cell Preparation: Use a MAGE-A3-expressing, HLA-A1-positive tumor cell line (e.g., melanoma cell line) or peptide-pulsed T2 cells as targets.

-

Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

-

Assay Setup: Plate the labeled target cells (e.g., 5,000 cells/well) in a 96-well U-bottom plate.

-

Effector Cell Addition: Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with 1% Triton X-100 or another detergent.

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate again and collect the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular pathway and a typical experimental workflow for identifying T-cell responses to the MAGE-A3 peptide.

Caption: TCR signaling cascade upon MAGE-A3 peptide recognition.

Caption: Workflow for assessing MAGE-A3 specific T-cell immunity.

References

- 1. High frequency of antitumor T cells in the blood of melanoma patients before and after vaccination with tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cpcscientific.com [cpcscientific.com]

- 4. MAGE-3 Antigen (167-176) (human) peptide [novoprolabs.com]

- 5. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]

- 6. A MAGE-3 peptide recognized on HLA-B35 and HLA-A1 by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A peptide encoded by the human MAGE3 gene and presented by HLA-B44 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

MAGE-A3 Gene Expression in Human Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma-associated antigen 3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family, a group of proteins with expression typically restricted to germ cells in the testis and placenta in healthy adults.[1][2] However, MAGE-A3 is aberrantly re-expressed in a wide variety of human malignancies, including melanoma, lung cancer, bladder cancer, and head and neck cancers.[1][2][3] This tumor-specific expression pattern makes MAGE-A3 an attractive target for cancer immunotherapy.[1][4] This technical guide provides a comprehensive overview of MAGE-A3 gene expression in human tumors, detailing its prevalence, associated signaling pathways, and the methodologies used for its detection.

Data Presentation: MAGE-A3 Expression Across Human Tumor Types

The frequency of MAGE-A3 expression varies significantly among different cancer types. The following tables summarize quantitative data on MAGE-A3 expression as detected by reverse transcription-polymerase chain reaction (RT-PCR) and immunohistochemistry (IHC) in various human tumors.

Table 1: MAGE-A3 Gene Expression (mRNA) Frequency in Human Tumors Detected by RT-PCR

| Tumor Type | Number of Patients/Samples | Frequency of MAGE-A3 Expression (%) | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | 204 (Stage I-II) | 39.2 | [5] |

| - Stage I | 105 | 29.5 | [5] |

| - Stage II | 99 | 49.5 | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | 55 | 42 | [6] |

| Colorectal Cancer | 82 | 28 | [7] |

| Head and Neck Squamous Cell Carcinoma | 52 | 51 | [8] |

| Myxoid and Round Cell Liposarcoma | 8 | Low/Undetectable | [9] |

Table 2: MAGE-A3 Protein Expression Frequency in Human Tumors Detected by Immunohistochemistry (IHC)

| Tumor Type | Number of Patients/Samples | Frequency of MAGE-A3 Expression (%) | Reference(s) |

| Undifferentiated Pleomorphic Sarcoma | 106 | 41 (High Expression) | [6] |

| Cervical Cancer | - | Significantly higher than normal tissue | [10] |

| Cutaneous Squamous Cell Carcinoma (PNI) | - | Upregulated in poorly differentiated tumors | [11] |

MAGE-A3 Signaling Pathways

MAGE-A3 has been implicated in several oncogenic signaling pathways, primarily through its interaction with the E3 ubiquitin ligase TRIM28 (also known as KAP1).[2][4] This interaction can lead to the downregulation of tumor suppressor proteins, thereby promoting cancer cell proliferation and survival.

MAGE-A3/TRIM28/p53 Signaling Pathway

MAGE-A3 can bind to TRIM28, enhancing its E3 ubiquitin ligase activity.[12][13] This complex can then target the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation.[2][13] The degradation of p53 inhibits apoptosis and allows for unchecked cell cycle progression.[4][10] Additionally, the MAGE-A3/TRIM28 complex can recruit histone deacetylases (HDACs) to p53-responsive promoters, further repressing the transcription of p53 target genes like the cell cycle inhibitor p21.[2]

MAGE-A3/TRIM28/AMPK Signaling Pathway

Recent studies have shown that the MAGE-A3/TRIM28 complex also targets the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[14] By promoting the ubiquitination and degradation of AMPK, MAGE-A3 can disrupt cellular metabolism and promote anabolic pathways that support tumor growth.[14] This downregulation of AMPK also leads to reduced autophagy, a cellular recycling process that can be tumor-suppressive in certain contexts.[14]

Experimental Protocols for MAGE-A3 Detection

Accurate and reliable detection of MAGE-A3 expression is crucial for both research and clinical applications, such as patient selection for targeted therapies. Below are detailed methodologies for common techniques used to assess MAGE-A3 expression.

Quantitative Real-Time RT-PCR (RT-qPCR) for MAGE-A3 mRNA

RT-qPCR is a highly sensitive and specific method for quantifying MAGE-A3 mRNA levels in tumor tissues.

Experimental Workflow for MAGE-A3 RT-qPCR

Protocol:

-

RNA Extraction:

-

Total RNA is isolated from fresh, frozen, or formalin-fixed paraffin-embedded (FFPE) tumor tissue using a suitable method such as TRIzol reagent or a column-based kit (e.g., RNeasy Kit, Qiagen).

-

For FFPE samples, deparaffinization with xylene and subsequent ethanol (B145695) washes are required prior to RNA extraction.

-

RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity (e.g., agarose (B213101) gel electrophoresis or Bioanalyzer).

-

-

cDNA Synthesis:

-

1 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers or random hexamers.[15]

-

The reaction is typically incubated at 50°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes.

-

-

Quantitative PCR:

-

The qPCR reaction is performed using a real-time PCR system (e.g., Applied Biosystems 7900HT).

-

The reaction mixture (e.g., 20 µL total volume) typically contains:

-

cDNA template

-

MAGE-A3 specific forward and reverse primers (e.g., designed to be specific for MAGE-A3 over other MAGE-A family members).[16]

-

A MAGE-A3 specific hydrolysis probe (e.g., TaqMan probe) labeled with a fluorescent reporter and quencher.[16]

-

qPCR master mix containing Taq polymerase, dNTPs, and buffer.

-

-

A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.[15]

-

Thermal cycling conditions generally consist of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

-

Data Analysis:

-

The cycle threshold (Ct) values are determined for both MAGE-A3 and the housekeeping gene.

-

Relative quantification of MAGE-A3 expression can be calculated using the ΔΔCt method.

-

Immunohistochemistry (IHC) for MAGE-A3 Protein

IHC allows for the visualization of MAGE-A3 protein expression within the context of the tumor microenvironment.

Protocol:

-

Tissue Preparation:

-

FFPE tumor tissue sections (4-5 µm) are mounted on positively charged slides.

-

Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-30 minutes.

-

-

Blocking:

-

Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution for 10-15 minutes.

-

Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

The sections are incubated with a primary antibody specific for MAGE-A3 (e.g., monoclonal or polyclonal anti-MAGE-A3 antibody) overnight at 4°C. The optimal antibody dilution should be determined empirically.

-

-

Secondary Antibody and Detection:

-

After washing, the sections are incubated with a biotinylated secondary antibody (e.g., goat anti-mouse or goat anti-rabbit) for 30-60 minutes at room temperature.

-

This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of antigen expression.

-

-

Counterstaining and Mounting:

-

The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

-

The slides are then dehydrated, cleared in xylene, and mounted with a permanent mounting medium.

-

-

Analysis:

-

The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist.

-

Western Blotting for MAGE-A3 Protein

Western blotting is used to detect and quantify MAGE-A3 protein in tumor cell lysates.

Protocol:

-

Protein Extraction:

-

Tumor tissue or cultured cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary anti-MAGE-A3 antibody overnight at 4°C.[17]

-

A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.[18]

-

-

Detection:

-

After washing in TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Situ Hybridization (ISH) for MAGE-A3 mRNA

ISH allows for the localization of MAGE-A3 mRNA within individual cells in a tissue section.

Protocol:

-

Probe Preparation:

-

A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to MAGE-A3 mRNA is synthesized by in vitro transcription. A sense probe is used as a negative control.

-

-

Tissue Preparation and Hybridization:

-

FFPE or frozen tissue sections are prepared and pretreated to allow for probe penetration.

-

The sections are hybridized with the DIG-labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).[19]

-

-

Washing and Detection:

-

Stringent washes are performed to remove non-specifically bound probe.[19]

-

The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).

-

The signal is visualized with a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) or a fluorescent substrate.

-

-

Analysis:

-

The presence and localization of the colored precipitate or fluorescent signal indicate the expression of MAGE-A3 mRNA.

-

Conclusion

MAGE-A3 is a frequently expressed cancer-testis antigen in a variety of human tumors, and its expression is often associated with more aggressive disease. The aberrant activation of MAGE-A3 can contribute to tumorigenesis by inhibiting key tumor suppressor pathways involving p53 and AMPK. The detailed experimental protocols provided in this guide offer a robust framework for the reliable detection and quantification of MAGE-A3 expression, which is essential for advancing our understanding of its role in cancer and for the development of MAGE-A3-targeted therapies.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Emerging roles of the MAGE protein family in stress response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The role of tripartite motif-containing 28 in cancer progression and its therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. MAGE-A3 Is a Clinically Relevant Target in Undifferentiated Pleomorphic Sarcoma/Myxofibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAGE-A3 and MAGE-A4 specific CD4+ T cells in head and neck cancer patients: detection of naturally acquired responses and identification of new epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of cancer-testis antigens MAGEA1, MAGEA3, ACRBP, PRAME, SSX2, and CTAG2 in myxoid and round cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MAGE-RING Protein Complexes Comprise a Family of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oncogenic MAGEA-TRIM28 ubiquitin ligase downregulates autophagy by ubiquitinating and degrading AMPK in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Quantitative Real-Time RT-PCR Assay for the Detection of MAGE-A3-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western blot [bio-protocol.org]

- 18. MAGE-A3 Antibody | Cell Signaling Technology [cellsignal.com]

- 19. ucl.ac.uk [ucl.ac.uk]

Introduction: The MAGE-3 (168-176) Epitope as a Target for Cancer Immunotherapy

An in-depth technical guide on the HLA-A1 binding motif of the MAGE-3 protein, with a focus on the immunodominant epitope MAGE-3 (168-176), is presented below for researchers, scientists, and drug development professionals. This guide provides quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Melanoma-Associated Antigen 3 (MAGE-3) is a member of the cancer-testis antigen family, characterized by its expression in various tumor types and its restricted expression in normal tissues, primarily to immunoprivileged sites like the testis.[1][2] This tumor-specific expression profile makes MAGE-3 an attractive target for cancer immunotherapies, such as vaccines and adoptive T-cell therapies.

A key immunodominant epitope derived from the MAGE-3 protein is the nonapeptide with the sequence EVDPIGHLY . This peptide corresponds to amino acids 168-176 of the MAGE-3 protein and is presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-A1.[3][4] While the user query specified MAGE-3 (167-176), a 10-mer peptide (MEVDPIGHLY), the preponderance of scientific literature identifies the 9-mer MAGE-3 (168-176) as the primary epitope recognized by T-cells in the context of HLA-A1.[1][3][5] The 10-mer peptide has been reported to bind to other HLA alleles, such as HLA-B44.[6]

This guide will focus on the HLA-A1 restricted MAGE-3 (168-176) epitope, its binding characteristics, the experimental methods used to study it, and its implications for therapeutic development.

Quantitative Data: Binding Affinity and T-Cell Receptor Interaction

The interaction between the MAGE-3 (168-176) peptide and the HLA-A1 molecule, as well as the subsequent recognition by T-cell receptors (TCRs), has been quantified using various biophysical and functional assays.

Functional Avidity of MAGE-3 Specific Cytotoxic T Lymphocytes (CTLs)

Functional avidity refers to the concentration of a peptide required to elicit a half-maximal response from a T-cell. It is a composite measure of peptide-MHC binding, TCR-pMHC affinity, and T-cell signaling efficiency.

| T-Cell Specificity | Target Cells | Assay | EC50 (nmol/L) | Reference |

| Anti-MAGE-3.A1 CTLs | HLA-A1+ EBV-transformed B cells | Cytotoxicity Assay | 133 (mean) | [1] |

Table 1: Functional avidity of CTLs recognizing the MAGE-3 (168-176) peptide on HLA-A1 positive target cells.

Biophysical Parameters of TCR Interaction with HLA-A1/MAGE-3 (168-176)

Surface Plasmon Resonance (SPR) has been used to measure the binding kinetics of affinity-enhanced TCRs to the HLA-A1/MAGE-3 (168-176) peptide complex. These data are crucial for the development of engineered T-cell therapies.

| TCR Variant | K D (μM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | t ½ (s) | Reference |

| Wild-type | 45.4 | 1.1 x 10³ | 5.0 x 10⁻² | 13.9 | [7][8] |

| a3a (affinity-enhanced) | 0.07 | 1.1 x 10⁵ | 7.9 x 10⁻³ | 87.7 | [7][8] |

| b2a (affinity-enhanced) | 0.77 | 1.3 x 10⁵ | 1.0 x 10⁻¹ | 6.9 | [7][8] |

Table 2: Biophysical binding parameters of wild-type and affinity-enhanced T-cell receptors to the HLA-A1-MAGE-3 (168-176) complex, as determined by SPR.[7][8]

Experimental Protocols

The characterization of the MAGE-3 (168-176) epitope and its interaction with HLA-A1 and specific TCRs involves several key experimental methodologies.

HLA Class I Refolding Assay

This in vitro assay assesses the ability of a peptide to stabilize the HLA class I molecule, which is an indirect measure of binding affinity.

Principle: Recombinant HLA class I heavy chains and β2-microglobulin are produced separately. In the absence of a binding peptide, the complex is unstable. The addition of a peptide that binds to the HLA groove promotes the correct folding and stabilization of the complex.

Methodology:

-

Preparation of Recombinant Proteins: The extracellular domains of the HLA-A1 heavy chain and β2-microglobulin are expressed, typically in E. coli as inclusion bodies.

-

Refolding: The denatured heavy chain and β2-microglobulin are diluted into a refolding buffer containing the synthetic MAGE-3 (168-176) peptide at various concentrations. The buffer typically contains agents to facilitate proper disulfide bond formation (e.g., reduced and oxidized glutathione).

-

Detection of Refolding: The amount of properly folded peptide-HLA-A1 complex is quantified. This can be done using a conformation-specific antibody, such as W6/32, in an ELISA-based format. The signal from the antibody is proportional to the amount of stable complex formed, and thus to the binding affinity of the peptide.[1]

T2 Cell Stabilization Assay

This cell-based assay measures the ability of an exogenous peptide to bind to and stabilize HLA class I molecules on the surface of a cell line deficient in endogenous peptide loading.

Principle: T2 cells are a human cell line that lacks a functional Transporter associated with Antigen Processing (TAP). This defect prevents the transport of endogenous peptides into the endoplasmic reticulum, leading to a low surface expression of unstable "empty" HLA class I molecules. When incubated with an exogenous peptide that can bind to the HLA molecules, the surface expression of stable peptide-HLA complexes increases.

Methodology:

-

Cell Culture: T2 cells are cultured under standard conditions.

-

Peptide Incubation: The cells are washed and incubated overnight in serum-free media with varying concentrations of the MAGE-3 (168-176) peptide.

-

Staining and Flow Cytometry: The cells are then stained with a fluorescently labeled monoclonal antibody specific for a conformational epitope of the HLA-A1 molecule.

-

Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A1 molecules on the cell surface.

Cytotoxicity (Chromium Release) Assay

This assay measures the ability of CTLs to lyse target cells presenting the MAGE-3 (168-176) peptide.

Principle: Target cells (e.g., HLA-A1 positive B-cells or tumor cells) are loaded with a radioactive isotope, ⁵¹Cr. When these cells are lysed by CTLs, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.

Methodology:

-

Target Cell Preparation: HLA-A1 positive target cells are incubated with the MAGE-3 (168-176) peptide to load the peptide onto their surface HLA molecules. The cells are then labeled with ⁵¹Cr.

-

Co-culture: The labeled target cells are co-cultured with MAGE-3 specific CTLs at various effector-to-target ratios for several hours.

-

Measurement of Chromium Release: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the release from the experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).[1]

Visualization of Pathways and Workflows

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the general pathway for the processing and presentation of endogenous antigens, such as MAGE-3, on HLA class I molecules.

Caption: MHC Class I processing and presentation of the MAGE-3 antigen.

Experimental Workflow for T-Cell Response Evaluation

This diagram outlines a typical workflow to assess the cellular immune response to the MAGE-3 (168-176) epitope.

Caption: Workflow for evaluating T-cell responses to the MAGE-3 epitope.

TCR Signaling and Effector Function

Upon recognition of the HLA-A1/MAGE-3 (168-176) complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation and effector functions.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification of MAGE-3 Epitopes Presented by HLA-DR Molecules to CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. A MAGE-3 peptide recognized on HLA-B35 and HLA-A1 by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Immunogenicity of MAGE-3 (167-176) in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-Associated Antigen 3 (MAGE-A3) is a member of the cancer-testis antigen family, characterized by its expression in various tumor types and its restricted presence in normal adult tissues, primarily to immunologically privileged sites like the testis.[1][2] This tumor-specific expression profile makes MAGE-A3 an attractive target for cancer immunotherapy.[1][2] A key approach in targeting MAGE-A3 has been the use of synthetic peptides representing T-cell epitopes to vaccinate patients and elicit an anti-tumor immune response.

This technical guide focuses on the immunogenicity of the MAGE-A3-derived peptide spanning amino acids 167-176, with the sequence H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (MEVDPIGHLY).[2][3][4] This decapeptide has been identified as a naturally processed epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-B44.[3][5] Furthermore, it has been shown to be recognized by Cytotoxic T Lymphocytes (CTLs) on tumor cells expressing HLA-B18, broadening its potential patient population.[6]

This document provides a comprehensive overview of the available data on the immunogenicity of the MAGE-3 (167-176) peptide, detailed experimental protocols for its assessment, and visual representations of the underlying biological and experimental processes. Due to the greater body of published clinical data on the closely related nonapeptide MAGE-A3 (168-176) (EVDPIGHLY), presented by HLA-A1, data from studies involving this peptide are also included for comparative and contextual purposes.

MAGE-3 Peptide Epitopes and HLA Restriction

The cellular immune response to peptide antigens is critically dependent on their binding to specific HLA molecules. Different MAGE-A3 peptides are presented by different HLA alleles.

| Peptide | Sequence | Amino Acid Position | Presenting HLA Allele(s) |

| MAGE-A3 | MEVDPIGHLY | 167-176 | HLA-B44, HLA-B18[5][6] |

| MAGE-A3 | EVDPIGHLY | 168-176 | HLA-A1[7][8][9] |

| MAGE-A3 | FLWGPRALV | 271-279 | HLA-A2[10] |

| MAGE-A3 | TQHFVQENYLEY | 243-258 | HLA-DP4[11] |

Quantitative Immunogenicity Data

The immunogenicity of MAGE-3 peptides has been evaluated in numerous clinical trials, primarily in patients with melanoma and non-small cell lung cancer. The primary readouts for these studies have been the frequency of peptide-specific T-cells and the correlation of these responses with clinical outcomes.

T-Cell Responses to MAGE-A3 (168-176) Peptide in Vaccinated Patients

The MAGE-A3 (168-176) peptide, presented by HLA-A1, has been more extensively studied in clinical trials. The data reveals that while vaccination can induce specific CTL responses, the frequency of these responses is often low and does not always correlate with tumor regression.

| Vaccination Modality | Patient Cohort | T-Cell Response Rate | Frequency of Circulating Anti-MAGE-A3.A1 CTLs (of CD8+ T-cells) | Correlation with Tumor Regression | Reference |

| ALVAC Virus (mini-MAGE-1/3) | Melanoma | 3 of 4 regressing patients; 1 of 11 non-regressing patients | 10⁻⁶ to 10⁻⁵ | Yes | [7][9] |

| Peptide without adjuvant | Melanoma | 1 of 5 regressing patients; 0 of 10 non-regressing patients | 10⁻⁵ to 10⁻⁷ | Yes | [9] |

| Peptide-pulsed Dendritic Cells | Melanoma | 4 of 4 regressing patients; 0 of 5 non-regressing patients | 10⁻⁵ to 10⁻³ | Yes | [9] |

CD4+ T-Cell Responses to MAGE-A3 Peptides

CD4+ T-helper cells play a crucial role in orchestrating an effective anti-tumor immune response. Vaccination with a MAGE-A3 peptide presented by HLA-DP4 has been shown to induce detectable CD4+ T-cell responses.

| Vaccination Modality | Patient Cohort | T-Cell Response Rate | Frequency of Circulating Anti-MAGE-A3.DP4 CD4+ T-cells (of CD4+ T-cells) | Reference |

| MAGE-A3.DP4 peptide | Melanoma | Not explicitly stated, but responses were induced | 2 x 10⁻⁶ to 2 x 10⁻³ (post-vaccination) | [12] |

Experimental Protocols

Assessing the immunogenicity of peptide vaccines requires a suite of specialized immunological assays. The following sections detail the methodologies for the core techniques used in the evaluation of MAGE-3 (167-176) and related peptides.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it ideal for detecting rare antigen-specific T-cells.[13][14][15][16]

Principle: T-cells are cultured on a surface coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ). Upon stimulation with the MAGE-3 peptide, activated T-cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. The captured cytokine is then detected using a second, biotinylated antibody and an enzyme-conjugated streptavidin, resulting in a colored spot for each cytokine-producing cell.

Detailed Protocol:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds.

-

Wash the plate 5 times with sterile PBS.

-

Coat the wells with an anti-human IFN-γ capture antibody (or other cytokine-specific antibody) at a pre-optimized concentration in PBS.

-

Incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Wash the coated plate to remove excess antibody and block with complete medium for 1-2 hours at 37°C.

-

Add PBMCs to the wells at a density of 2x10⁵ to 4x10⁵ cells per well.

-

-

Cell Stimulation:

-

Add the MAGE-3 (167-176) peptide to the wells at a final concentration typically ranging from 1 to 10 µg/mL.

-

Include negative controls (no peptide) and positive controls (e.g., phytohemagglutinin).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

-

Detection and Development:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-horseradish peroxidase).

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase) until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISPOT reader.

-

The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

-

HLA-Peptide Tetramer Staining

MHC tetramer technology allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry, regardless of their functional status.[17][18][19][20]

Principle: Soluble MHC class I molecules are folded with the peptide of interest (e.g., MAGE-3 167-176) and biotinylated. Four of these biotinylated MHC-peptide monomers are then bound to a streptavidin molecule, which is conjugated to a fluorochrome (e.g., phycoerythrin - PE). This tetrameric structure has a high avidity for the T-cell receptor (TCR), allowing for stable binding and detection of T-cells that specifically recognize the MAGE-3 peptide in the context of the appropriate HLA molecule.

Detailed Protocol:

-

Cell Preparation:

-

Isolate PBMCs as described for the ELISPOT assay.

-

Resuspend 1-2 x 10⁶ PBMCs in 50 µL of FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

-

Tetramer Staining:

-

Add the PE-labeled HLA-B44/MAGE-3 (167-176) tetramer reagent at a pre-titrated optimal concentration.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Surface Marker Staining:

-

Add a cocktail of fluorescently-conjugated antibodies against cell surface markers, such as anti-CD3 and anti-CD8, to identify the CTL population.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with FACS buffer to remove unbound reagents.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000 to 100,000 CD8+ T-cell events) for accurate quantification of rare populations.

-

-

Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Gate on the CD3+ and then CD8+ T-cell populations.

-

Within the CD8+ gate, identify the population of cells that are positive for the MAGE-3 tetramer.

-

The results are expressed as the percentage of tetramer-positive cells within the CD8+ T-cell population.

-

Chromium-51 Release Assay

This classic assay measures the cytotoxic activity of CTLs by quantifying their ability to lyse target cells that have been pre-loaded with a radioactive isotope.[21][22][23][24][25]

Principle: Target cells (e.g., an HLA-B44 positive cell line) are incubated with radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄), which is taken up and retained by viable cells. These labeled target cells are then co-cultured with effector CTLs from a vaccinated patient. If the CTLs recognize and kill the target cells, the cell membrane is disrupted, leading to the release of ⁵¹Cr into the culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of lysed cells.

Detailed Protocol:

-

Target Cell Labeling:

-

Harvest target cells (e.g., T2 cells pulsed with the MAGE-3 peptide, or a MAGE-3 expressing tumor cell line) and resuspend at 1 x 10⁶ cells/mL.

-

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing occasionally.

-

Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.

-

Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Plate the effector CTLs in a 96-well round-bottom plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Add 1 x 10⁴ labeled target cells to each well.

-

Set up control wells:

-

Spontaneous release: Target cells with medium only (measures baseline leakage of ⁵¹Cr).

-

Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100) to determine the total amount of ⁵¹Cr incorporated.

-

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the cells.

-

Carefully harvest a portion of the supernatant from each well.

-

-

Radioactivity Measurement and Analysis:

-

Measure the radioactivity (counts per minute, CPM) of the harvested supernatants using a gamma counter.

-

Calculate the percentage of specific lysis using the following formula:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

Visualizations

MAGE-3 Antigen Processing and Presentation Pathway

Caption: Intracellular processing of MAGE-A3 protein and presentation of the 167-176 peptide by HLA-B44.

Experimental Workflow for Assessing T-Cell Immunogenicity

Caption: Workflow for evaluating T-cell responses to MAGE-3 peptide vaccination in clinical trials.

T-Cell Receptor Signaling Pathway

Caption: Simplified signaling cascade initiated by TCR recognition of the MAGE-3 peptide-MHC complex.

Conclusion

The MAGE-A3 (167-176) peptide is a well-defined CTL epitope presented by HLA-B44 and HLA-B18, making it a valuable candidate for targeted cancer immunotherapy. While clinical data for this specific decapeptide is more limited than for its HLA-A1 restricted counterpart (MAGE-A3 168-176), the established recognition by CTLs on tumor cells provides a strong rationale for its inclusion in vaccine formulations for patients with the appropriate HLA types. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of T-cell responses elicited by this and other tumor-associated peptide antigens. Future research should aim to gather more quantitative immunogenicity and clinical response data for the MAGE-A3 (167-176) peptide to fully define its therapeutic potential.

References

- 1. MAGE-A3: an immunogenic target used in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dbaitalia.it [dbaitalia.it]

- 3. cpcscientific.com [cpcscientific.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of antigenic peptides presented by HLA-B44 molecules on tumor cells expressing the gene MAGE-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A MAGE-3 peptide presented by HLA-B44 is also recognized by cytolytic T lymphocytes on HLA-B18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High frequency of antitumor T cells in the blood of melanoma patients before and after vaccination with tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IMMUNOGENICITY FOR CD8+ AND CD4+ T CELLS OF TWO FORMULATIONS OF AN INCOMPLETE FREUND’S ADJUVANT FOR MULTIPEPTIDE MELANOMA VACCINES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ELISPOT protocol | Abcam [abcam.com]

- 14. T cell ELISPOT assay | U-CyTech [ucytech.com]

- 15. Enumeration and Characterization of Human Memory T Cells by Enzyme-Linked Immunospot Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eaglebio.com [eaglebio.com]

- 19. lubio.ch [lubio.ch]

- 20. Tetramer assay - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 24. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]

- 25. A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity | MDPI [mdpi.com]

Structural Analysis of MAGE-3 Peptide (167-176): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the Melanoma-Associated Antigen 3 (MAGE-3) peptide spanning residues 167-176. This peptide is a key epitope in cancer immunotherapy research, and understanding its structural characteristics is crucial for the development of targeted therapeutics. This document outlines the physicochemical properties of the peptide, details experimental methodologies for its structural determination, and explores the critical signaling pathways in which the parent MAGE-A3 protein is involved.

Peptide Overview and Physicochemical Properties

The MAGE-3 (167-176) peptide is a decapeptide with the amino acid sequence Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr (MEVDPIGHLY).[1] It is an antigenic peptide that binds to HLA-B44 and is recognized by cytotoxic T lymphocytes, making it a target for cancer vaccine development.[1]

The following table summarizes the key quantitative data for the MAGE-3 (167-176) peptide.

| Property | Value | Reference |

| Amino Acid Sequence | Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr | [1] |

| One-Letter Sequence | MEVDPIGHLY | [1] |

| Molecular Formula | C₅₃H₈₀N₁₂O₁₆S | [1] |

| Molecular Weight | 1173.36 g/mol | [1] |

| CAS Registry Number | 178243-46-4 | [1] |

Structural Analysis Methodologies

Currently, there is no publicly available experimentally determined three-dimensional structure of the isolated MAGE-3 (167-176) peptide in the Protein Data Bank (PDB) or the Biological Magnetic Resonance Bank (BMRB). Structural insights are primarily derived from computational modeling of the peptide in complex with Human Leukocyte Antigen (HLA) molecules. The following sections detail the experimental protocols that are essential for a comprehensive structural analysis of this peptide.

Computational Modeling of the Peptide-HLA Complex

Computational modeling is a powerful tool to predict the three-dimensional structure of the MAGE-3 (167-176) peptide when bound to an HLA molecule. This approach provides critical insights into the molecular interactions governing antigen presentation.

Experimental Protocol: A Representative Workflow for Peptide-HLA Docking

-

Template Selection: A high-resolution crystal structure of an HLA molecule homologous to the target HLA (e.g., HLA-B*44:03) is selected from the Protein Data Bank (PDB) to serve as the receptor template.

-

Peptide Structure Generation: A three-dimensional structure of the MAGE-3 (167-176) peptide is generated using peptide building software (e.g., PyMOL, Chimera). An extended conformation is typically used as the starting point.

-

Molecular Docking: The peptide is docked into the binding groove of the HLA molecule using software such as AutoDock, Glide, or Rosetta. The docking algorithm samples a wide range of peptide conformations and orientations within the binding groove to identify the most energetically favorable binding pose.

-

Refinement and Scoring: The top-ranked docked poses are subjected to energy minimization and molecular dynamics simulations to refine the structure of the peptide-HLA complex and to assess its stability. The binding affinity is estimated using a scoring function that considers factors such as van der Waals interactions, electrostatic interactions, and solvation energy.

-

Analysis of Interactions: The final model is analyzed to identify key interactions, such as hydrogen bonds and salt bridges, between the peptide and the HLA molecule. This helps to understand the molecular basis of peptide binding and recognition.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules. While no structure of the MAGE-3 (167-176) peptide is currently available, the following protocol outlines the general steps for its crystallographic analysis.

Experimental Protocol: Peptide Crystallization and Structure Determination

-

Peptide Synthesis and Purification: The MAGE-3 (167-176) peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC) to >95% purity.

-

Crystallization Screening: The purified peptide is subjected to a wide range of crystallization screening conditions, varying parameters such as pH, temperature, precipitant type and concentration, and the presence of additives. Hanging drop or sitting drop vapor diffusion methods are commonly employed.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.

-

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The structure of the peptide is then built into the electron density map and refined to obtain the final atomic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which can be more representative of their physiological state.

Experimental Protocol: NMR Structural Analysis of Peptides

-

Sample Preparation: The MAGE-3 (167-176) peptide is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O or an organic solvent, to a concentration of 1-5 mM.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

-

¹H NMR: To obtain a general overview of the proton signals.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structure Calculation: The distance restraints obtained from the NOESY experiment, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of three-dimensional structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and for proper stereochemistry.

MAGE-A3 Signaling Pathways

The MAGE-A3 protein, from which the 167-176 peptide is derived, is implicated in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for contextualizing the role of MAGE-A3 and for developing therapies that target its function.

MAGE-A3, TRIM28, and p53 Signaling

MAGE-A3 can interact with the E3 ubiquitin ligase TRIM28 (also known as KAP1), leading to the suppression of the tumor suppressor p53.[2][3][4][5] This interaction enhances the ubiquitination and subsequent degradation of p53, thereby inhibiting p53-mediated apoptosis and cell cycle arrest.[2][5][6]

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of tripartite motif-containing 28 in cancer progression and its therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MAGE-A inhibit apoptosis and promote proliferation in multiple myeloma through regulation of BIM and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Role of MAGE-A3 in Melanoma Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma-associated antigen 3 (MAGE-A3), a member of the cancer-testis antigen (CTA) family, is aberrantly expressed in a significant proportion of melanomas while being absent in most normal adult tissues, with the exception of the testis and placenta.[1][2] This tumor-specific expression profile has positioned MAGE-A3 as an attractive target for cancer immunotherapy. However, extensive research has revealed that MAGE-A3 is not merely a passive tumor marker but an active participant in melanoma pathogenesis, driving tumor progression through the modulation of key cellular processes. This technical guide provides an in-depth analysis of the multifaceted role of MAGE-A3 in melanoma, focusing on its molecular mechanisms, impact on signaling pathways, and its association with clinical outcomes. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to serve as a comprehensive resource for the scientific community.

MAGE-A3 Expression in Melanoma

MAGE-A3 expression is frequently observed in melanoma, particularly in metastatic lesions, and its presence is often correlated with a more aggressive tumor phenotype and poorer clinical prognosis.[2][3] The expression is heterogeneous, both within a single tumor and between different metastases in the same patient.[1]

Table 1: MAGE-A3 Expression in Melanoma Tissues

| Sample Type | MAGE-A3 Expression Frequency | Method | Reference |

| Primary Melanoma | 16% (16/100) | RT-PCR | [2] |

| Metastatic Melanoma | 48% (69/145) | RT-PCR | [2] |

| Metastatic Melanoma | 62% (of 316 samples from 147 patients) | RT-PCR | [1] |

| Stage IIIB/IIIC Melanoma | 65.7% (2092/3183) | qRT-PCR | [4] |

| Healthy Skin | Not Expressed | UMAP plot of scRNA-seq | [5] |

Molecular Mechanisms of MAGE-A3 in Melanoma Progression

MAGE-A3 exerts its oncogenic functions primarily by acting as a molecular scaffold, facilitating the interaction of E3 ubiquitin ligases with their substrates, leading to their degradation. The two most well-characterized pathways involve the tumor suppressor p53 and the energy sensor AMP-activated protein kinase (AMPK).

Regulation of the p53 Pathway

MAGE-A3 interacts with the E3 ubiquitin ligase TRIM28 (also known as KAP1).[6][7] This interaction enhances the ubiquitination and subsequent proteasomal degradation of the tumor suppressor p53.[8] The degradation of p53 abrogates its ability to induce cell cycle arrest and apoptosis in response to cellular stress, thereby promoting tumor cell survival and proliferation.

The downstream effects of p53 inhibition by MAGE-A3 include the decreased expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.[9][10][11]

Modulation of the AMPK/mTOR Signaling Pathway

Recent studies have shown that the MAGE-A3-TRIM28 complex also targets the alpha subunit of AMP-activated protein kinase (AMPK) for ubiquitination and degradation.[12] AMPK is a critical cellular energy sensor that, when activated, inhibits cell growth and proliferation by suppressing the mTOR signaling pathway.[13][14][15] By promoting AMPK degradation, MAGE-A3 leads to the disinhibition and activation of the mTOR pathway, a key regulator of cell growth, proliferation, and survival.[16] This contributes to the enhanced proliferation and survival of melanoma cells.

Signaling Pathways and Experimental Workflows

MAGE-A3 Signaling Pathways

References

- 1. MAGE-A3 is a frequent tumor antigen of metastasized melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of MAGE genes in primary and metastatic cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAGE-A3 Is a Clinically Relevant Target in Undifferentiated Pleomorphic Sarcoma/Myxofibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Expression profiles of p53, p21, bax and bcl-2 proteins in all-trans-retinoic acid treated primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P21 and Bax expression in cutaneous malignant melanomas: correlation with histologic prognostic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAGE-A3 Antibody | Cell Signaling Technology [cellsignal.com]

- 13. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]

- 14. Three generations of mTOR kinase inhibitors in the activation of the apoptosis process in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on MAGE-3 (167-176) Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preliminary toxicity data for the Melanoma-Associated Antigen 3 (MAGE-3), with a focus on the 167-176 epitope where information is available. Given the limited specific data for this particular peptide, this guide also incorporates broader safety findings from various MAGE-A3-based cancer immunotherapy platforms. The content is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge regarding the safety profile of MAGE-3 targeted therapies.

Data Presentation: Summary of MAGE-A3 Toxicity Data

The toxicity profile of MAGE-A3 targeting immunotherapies is highly dependent on the therapeutic modality. The following tables summarize the quantitative and qualitative toxicity data from preclinical and clinical studies involving different MAGE-A3 vaccine and cell therapy approaches. It is important to note the scarcity of data specifically for the MAGE-3 (167-176) peptide.

| Therapeutic Modality | MAGE-A3 Epitope(s) | Study Phase/Model | Observed Toxicities | Severity | Attribution |

| TCR Gene Therapy | KVAELVHFL (HLA-A*0201 restricted) | Phase I/II Clinical Trial | Mental status changes, coma, death | Severe, Dose-Limiting | Cross-reactivity with MAGE-A12 in the brain.[1] |

| Recombinant Protein + Adjuvant | Full-length MAGE-A3 | Phase II Clinical Trial | Minimal toxicity | Not significant | Feasible for postoperative immunization.[2] |

| Recombinant Protein + AS15 Adjuvant | Full-length MAGE-A3 | Phase III Clinical Trial | Grade 3 or worse adverse events (14% in MAGE-A3 group vs. 12% in placebo) | Grade 3 or worse | No significant difference compared to placebo. |

| Canarypox Virus Vector (ALVAC) | MAGE-3 (168-176) & MAGE-1 (161-169) | Clinical Trial | Transient inflammatory reactions at injection sites | Moderate | Generally well-tolerated. |

| Adenovirus Prime, Maraba Virus Boost | Full-length MAGE-A3 | Preclinical (Non-Human Primates) | No severe adverse events | Not observed | Safe in the preclinical model.[3] |

| mRNA Lipid Nanoparticles | Full-length MAGE-A3 | Preclinical (Mice) | No significant in vivo toxicity, no abnormal tissue morphology in major organs or testes | Not significant | Considered safe in the preclinical model.[4] |

| Peptide + Incomplete Freund's Adjuvant | HLA-A1 restricted MAGE-3 epitope | Phase I Clinical Trial | Grade I or II local pain, swelling, tenderness at injection sites; one case of grade III lethargy | Mostly mild to moderate | Vaccine was not considered toxic. |

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of the specific MAGE-3 (167-176) peptide are not publicly available. Therefore, this section outlines a generalized, comprehensive preclinical toxicology protocol for a synthetic peptide vaccine, based on regulatory guidelines and standard practices in the field.

General Preclinical Toxicology Workflow for a Peptide Vaccine

A robust preclinical safety evaluation is critical before advancing a peptide vaccine candidate to human trials.[5] The primary objectives are to identify potential target organs for toxicity, determine a safe starting dose for clinical studies, and identify safety parameters for clinical monitoring.

1. Animal Model Selection:

-

A relevant animal species should be chosen, ideally one in which the peptide can elicit an immune response.[6] However, due to HLA restriction, standard animal models may not fully recapitulate the human immune response to a specific peptide epitope.[7] In such cases, toxicity studies may focus on the inherent toxicity of the peptide and the effects of the adjuvant and formulation.[7]

-

Typically, two mammalian species (one rodent, one non-rodent) are used for toxicology studies.[4]

2. Study Design:

-

Single-Dose Toxicity Study: To determine the acute toxicity and to help in dose selection for repeated-dose studies. Animals are administered a single dose of the peptide vaccine at various concentrations and observed for a defined period (e.g., 14 days).[8]

-

Repeated-Dose Toxicity Study: This is the core toxicology study. The duration should be equal to or exceed the duration of the planned clinical trial.[4] The study should include a control group (vehicle), the peptide alone, the adjuvant alone, and the final formulated peptide vaccine.[5]

-

Dose Levels: At least three dose levels are typically used: a low dose, a mid-dose, and a high dose, which should be a multiple of the intended human dose.[8]

-

Route of Administration: The route of administration should be the same as that intended for human use.[6]

3. Monitored Parameters:

-

Clinical Observations: Daily monitoring for any changes in health, behavior, and appearance.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at baseline, mid-study, and at termination to assess effects on blood cells and organ function.

-

Immunogenicity: Assessment of antibody and/or T-cell responses to the peptide.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.

4. Off-Target Toxicity Assessment:

-

In Silico Analysis: The peptide sequence is screened against the human proteome to identify potential homologous sequences in essential proteins, which could lead to off-target autoimmune reactions.

-

In Vitro Screening: The peptide can be tested for its ability to activate T-cells in the presence of antigen-presenting cells expressing a panel of different HLA types to identify potential off-target T-cell activation.

-

Combinatorial Peptide Library Scanning: This technique can be used to identify other peptides that may be recognized by T-cells specific for the target peptide, revealing potential cross-reactivities.

Mandatory Visualization

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Strategies for the Nonclinical Safety Assessment of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ims.u-tokyo.ac.jp [ims.u-tokyo.ac.jp]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. Guidance for peptide vaccines for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ibkp.dbtindia.gov.in [ibkp.dbtindia.gov.in]

MAGE-A3 Antigen Expression: A Technical Guide for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Melanoma-associated Antigen-A3 (MAGE-A3) expression across various cancer types. MAGE-A3 is a member of the cancer-testis antigen (CTA) family, characterized by its expression in testicular germ cells and placenta, and aberrant re-expression in various malignancies, making it a highly specific target for cancer immunotherapy.[1][2][3] This guide details its prevalence, detection methodologies, and associated signaling pathways to support ongoing research and therapeutic development.

MAGE-A3 Expression in Different Cancer Types

MAGE-A3 expression has been documented in a wide array of solid tumors, though expression levels can be heterogeneous. The following tables summarize the quantitative data on MAGE-A3 expression as detected by reverse transcription-polymerase chain reaction (RT-PCR), quantitative real-time PCR (qRT-PCR), and immunohistochemistry (IHC).

Table 1: MAGE-A3 mRNA Expression in Various Cancer Types

| Cancer Type | Patient Cohort Size (n) | MAGE-A3 Positivity (%) | Method | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | 204 (Stage I-II) | 39.2 | RT-PCR | [4] |

| NSCLC (Stage I) | 105 | 29.5 | RT-PCR | [4] |

| NSCLC (Stage II) | 99 | 49.5 | RT-PCR | [4] |

| NSCLC (East/South East Asian) | 326 | 26.4 | qRT-PCR | [5] |

| NSCLC | 206 | 73 | qRT-PCR | [6] |

| Colorectal Cancer (CRC) | 82 | 28 | qRT-PCR | [7][8] |

| Melanoma (Metastatic) | 274 | 36 | IHC | [9] |

| Melanoma (Primary) | 40 | 7.5 | IHC | [9] |

| Squamous Cell Carcinoma (Metastatic) | 20 | 45 | IHC | [9] |

| Squamous Cell Carcinoma (Primary) | 18 | 44 | IHC | [9] |

| Undifferentiated Pleomorphic Sarcoma | 106 | 41 (high expression) | IHC | [3] |

| Bladder Cancer | 25 | 36 | IHC | [10] |

| Breast Cancer (SLN) | 77 | 53 | RT-PCR | [11] |

| Gastric Cancer | 375 | Significantly higher than normal | TCGA Database | [12] |

| Cervical Cancer | - | Significantly higher than normal | qRT-PCR | [2] |

SLN: Sentinel Lymph Node

Table 2: MAGE-A3 Protein Expression in Various Cancer Types (IHC)

| Cancer Type | Patient Cohort Size (n) | MAGE-A3 Positivity (%) | Staining Characteristics | Reference |

| NSCLC | 76 | 58 | Cytoplasmic | [6][13] |

| Undifferentiated Pleomorphic Sarcoma | 106 | 41 (high) | Cytoplasmic | [3] |

| Melanoma (Metastatic) | 21 | 63 | Homogeneous, focal, or scattered | [14] |

| Melanoma (pT4) | - | 100 | Homogeneous or focal | [14] |

| Melanoma (pT1) | - | 13 | Homogeneous | [14] |

| Bladder Cancer | 25 | 36 | - | [10] |

Experimental Protocols for MAGE-A3 Detection

Accurate detection of MAGE-A3 is critical for patient selection in clinical trials and for basic research. The following are detailed methodologies for the key experiments cited.

Quantitative Real-Time PCR (qRT-PCR) for MAGE-A3 mRNA Detection

This protocol is adapted from methodologies developed for the specific and sensitive quantification of MAGE-A3 transcripts in tumor tissues.[15]

1. RNA Extraction:

-

Extract total RNA from fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

For FFPE samples, deparaffinization with xylene and ethanol (B145695) washes is required.

-

Perform on-column DNase digestion to eliminate genomic DNA contamination.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

2. Reverse Transcription:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Incubate according to the manufacturer's instructions (e.g., 42°C for 60-90 minutes).

3. qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers, a hydrolysis probe (e.g., TaqMan), and a qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Perform the reaction on a real-time PCR system with cycling conditions such as:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 60 seconds.

-

-

Analyze data using the comparative Ct (ΔΔCt) method to determine relative MAGE-A3 expression.

Immunohistochemistry (IHC) for MAGE-A3 Protein Detection

This protocol is a generalized procedure for FFPE tissues.

1. Deparaffinization and Rehydration:

-

Bake slides at 60°C for at least 30 minutes.

-

Immerse slides in xylene (2-3 changes, 5-10 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3-5 minutes each.

-

Rinse with distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

3. Staining:

-

Wash slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Wash slides.

-

Apply a blocking serum (e.g., normal serum from the secondary antibody host species) for 30-60 minutes.

-

Incubate with the primary antibody against MAGE-A3 (e.g., clone 57B or LS-B884) diluted in antibody diluent.[3][14] Incubation is typically done overnight at 4°C.

-

Wash slides.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash slides.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash slides.

-

Apply a chromogen substrate (e.g., DAB) and monitor for color development.

-

Rinse with distilled water to stop the reaction.

4. Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

5. Analysis:

-

Evaluate staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of positive tumor cells. Cytoplasmic staining is the expected pattern.[3]

Western Blot for MAGE-A3 Protein Detection

This protocol is for the analysis of MAGE-A3 protein in cell lysates.

1. Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.